1,2,4-Triphenylbenzene

Organic Synthesis Catalysis Cyclotrimerization

1,2,4-Triphenylbenzene (CAS 1165-53-3) is a trisubstituted benzene derivative with three peripheral phenyl rings attached to a central core at the 1, 2, and 4 positions. This polyphenyl aromatic hydrocarbon is a solid at room temperature, appearing as a white to light yellow/orange powder or crystal , and possesses a molecular formula of C24H18 with a molecular weight of 306.4 g/mol.

Molecular Formula C24H18
Molecular Weight 306.4 g/mol
CAS No. 1165-53-3
Cat. No. B072872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triphenylbenzene
CAS1165-53-3
Molecular FormulaC24H18
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H
InChIKeyXXCVBOQRPQKVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triphenylbenzene (CAS 1165-53-3): Baseline Identity and Key Differentiating Properties for Scientific Procurement


1,2,4-Triphenylbenzene (CAS 1165-53-3) is a trisubstituted benzene derivative with three peripheral phenyl rings attached to a central core at the 1, 2, and 4 positions [1]. This polyphenyl aromatic hydrocarbon is a solid at room temperature, appearing as a white to light yellow/orange powder or crystal , and possesses a molecular formula of C24H18 with a molecular weight of 306.4 g/mol [1]. Its non-symmetrical substitution pattern distinguishes it fundamentally from its symmetrical 1,3,5-isomer and simpler terphenyl analogs, conferring unique stereoelectronic characteristics critical for advanced material applications [1].

Why 1,2,4-Triphenylbenzene Cannot Be Replaced by In-Class Terphenyl or Triphenylbenzene Analogs: The Critical Role of Regioisomerism


Generic substitution of 1,2,4-triphenylbenzene with its closest analogs—1,3,5-triphenylbenzene (CAS 612-71-5) or m-terphenyl (CAS 92-06-8)—is scientifically unsound due to fundamental differences in regioisomerism and molecular architecture. The 1,2,4-substitution pattern introduces a permanent dipole moment and an asymmetric π-electron distribution absent in the symmetrical 1,3,5-isomer, leading to divergent charge transport behavior and molecular packing in solid-state devices [1]. Furthermore, the additional phenyl ring relative to m-terphenyl (C18H14 vs C24H18) results in a significant 55 °C increase in melting point (119 °C vs 86-87 °C) , reflecting enhanced intermolecular interactions and thermal stability [2]. These regioisomer-specific properties directly impact performance in optoelectronic applications where charge mobility, thermal robustness, and molecular orientation are critical selection criteria. The quantitative evidence below substantiates why 1,2,4-triphenylbenzene must be specifically procured rather than substituted.

Quantitative Differentiation Evidence for 1,2,4-Triphenylbenzene vs. 1,3,5-Triphenylbenzene and Other Analogs


Regioselective Synthesis: 94:6 Selectivity for 1,2,4- over 1,3,5-Triphenylbenzene via NbCl5/TaCl5 Catalysis

In the cyclotrimerization of phenylacetylene catalyzed by niobium pentachloride (NbCl5) or tantalum pentachloride (TaCl5), the product ratio of 1,2,4-triphenylbenzene to 1,3,5-triphenylbenzene can be tuned from 17:83 to 94:6 depending on reaction conditions. The highest selectivity of 94:6 (94% 1,2,4-isomer) was achieved, demonstrating that catalyst and condition optimization can strongly favor the asymmetric isomer [1]. In contrast, acid-catalyzed equilibration thermodynamically favors the 1,3,5-isomer (>95%) .

Organic Synthesis Catalysis Cyclotrimerization

Green Synthesis in Supercritical CO2: 60% Isolated Yield with >99% Purity of 1,2,4-Triphenylbenzene

A patented method for preparing 1,2,4-triphenylbenzene in supercritical CO2 using dicobalt octacarbonyl as a catalyst achieves high selectivity for the 1,2,4-isomer. The process yields the product with >99% purity and a 60% isolated yield, operating at relatively mild conditions (80 °C, 8 MPa, 8 hours) without requiring organic co-solvents [1]. In comparison, traditional acid-catalyzed trimerization of acetophenone derivatives yields only up to 85% of the 1,3,5-isomer under optimized conditions [2].

Green Chemistry Sustainable Synthesis Process Chemistry

Thermal Stability Differentiation: 1,2,4-Triphenylbenzene Exhibits Intermediate Melting Point (117–121 °C) Enabling Wider Processing Window vs. Higher-Melting 1,3,5-Isomer (172–177 °C)

The melting point of 1,2,4-triphenylbenzene (117–121 °C) lies between that of m-terphenyl (86–87 °C) [1] and 1,3,5-triphenylbenzene (172–177 °C) . This intermediate value, a direct consequence of its asymmetric molecular architecture and reduced crystal packing symmetry compared to the 1,3,5-isomer, offers a wider thermal processing window for solution-based device fabrication while still providing adequate thermal stability for device operation [2]. The 55 °C lower melting point relative to the 1,3,5-isomer translates to reduced energy input during vacuum sublimation and lower thermal stress on adjacent organic layers during device fabrication.

Thermal Properties Material Processing Thermodynamics

Fluorescence Sensing Performance: Triphenylbenzene-Functionalized POSS Probe Achieves 0.13 mg/L Detection Limit for Nitrofurazone

A triphenylbenzene-functionalized polyhedral oligomeric silsesquioxane (POSS@TPB) fluorescent probe was constructed using triphenylbenzene as the high-fluorescence core unit. The probe exhibits a linear detection range of 0.4–16.5 mg/L and a detection limit of 0.13 mg/L for nitrofurazone (NFZ) analysis, with recoveries of 87–110.6% and RSD < 4.1% in real aquatic product and cosmetic samples [1]. While 1,3,5-triphenylbenzene has been reported as a fluorophore for selective Cu2+ sensing in aqueous media , direct head-to-head quantitative sensing performance data for the 1,2,4-isomer versus the 1,3,5-isomer are not available in the current literature.

Fluorescence Sensing Analytical Chemistry Food Safety

Optimal Research and Industrial Application Scenarios for 1,2,4-Triphenylbenzene Based on Verified Differentiation Evidence


OLED Host Material and Hole Transport Layer Development Requiring Asymmetric Charge Distribution

The asymmetric 1,2,4-substitution pattern of 1,2,4-triphenylbenzene introduces a permanent dipole moment and directional charge transport characteristics that are fundamentally different from the symmetrical 1,3,5-isomer [1]. In organic light-emitting diode (OLED) devices, this asymmetry can enhance hole mobility and influence molecular orientation in thin films, directly impacting device external quantum efficiency. The compound is specifically cited as an OLED intermediate and functional material for high-strength flexible transparent polyimide applications . The intermediate melting point (117–121 °C) allows vacuum thermal evaporation at lower temperatures than required for the 1,3,5-isomer (172–177 °C), reducing thermal degradation risks during device fabrication .

Sustainable Chemical Synthesis: Green Production of High-Purity 1,2,4-Triphenylbenzene

For process chemistry and green synthesis research, 1,2,4-triphenylbenzene can be produced with >99% purity and 60% isolated yield using supercritical CO2 as a green solvent and dicobalt octacarbonyl as catalyst at 80 °C and 8 MPa [2]. This method avoids organic co-solvents and offers a scalable route to the asymmetric isomer, addressing the need for environmentally benign production of specialty aromatic building blocks. The demonstrated 94:6 regioselectivity achievable via NbCl5/TaCl5 catalysis also enables researchers to optimize synthetic conditions specifically for 1,2,4-isomer enrichment [3].

Fluorescent Sensor Development for Trace Contaminant Analysis

Triphenylbenzene-based fluorophores, including functionalized 1,2,4-triphenylbenzene derivatives, have demonstrated utility in constructing fluorescence sensors for trace analysis of prohibited substances such as nitrofurazone in aquatic products and cosmetics, with detection limits as low as 0.13 mg/L and recoveries of 87–110.6% [4]. The high fluorescence quantum efficiency of the triphenylbenzene core, combined with the ability to tune selectivity through peripheral functionalization, makes 1,2,4-triphenylbenzene a valuable building block for designing novel sensing materials for food safety and environmental monitoring applications.

Thermodynamic Reference and Computational Chemistry Benchmarking

The comprehensive thermodynamic characterization of 1,2,4-triphenylbenzene, including its standard molar enthalpies of formation in both solid and gaseous phases, has been established through experimental calorimetry and quantum chemical calculations [5]. This dataset serves as a benchmark for computational studies of polyphenylbenzenes and provides reference values for predicting the properties of larger, sterically crowded aromatic systems such as hexaphenylbenzene. The compound's intermediate position in the polyphenylbenzene series (between benzene and hexaphenylbenzene) makes it an ideal model system for studying the interplay of π-conjugation and steric effects in non-planar aromatic molecules [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Triphenylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.